

# Physicochemical Properties of Prometon Herbicide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Prometon** is a non-selective, pre- and post-emergence herbicide belonging to the triazine class of chemicals.[1][2] It is utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses in non-crop areas. Its herbicidal activity stems from the inhibition of photosynthesis. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, transport, and toxicological profile. This guide provides a comprehensive overview of the core physicochemical properties of **prometon**, detailed experimental protocols for their determination, and visual representations of its mode of action and experimental workflows.

## **Core Physicochemical Properties**

The fundamental physicochemical characteristics of **prometon** are summarized in the tables below. These values have been compiled from various scientific sources and databases.

## **Table 1: General and Chemical Identity**



Property	Value	Source(s)	
IUPAC Name	6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine	[1]	
CAS Number	1610-18-0	[1]	
Chemical Formula	C10H19N5O	[1][2]	
Molecular Weight	225.29 g/mol	[1]	
Chemical Structure	H-N N N	[1]	

Synonyms Pramitol, Gesafram, [1][2]

Methoxypropazine

## **Table 2: Physical and Chemical Properties**



Property	Value	Temperature (°C)	рН	Source(s)
Melting Point	91-92 °C	N/A	N/A	
Boiling Point	Decomposes before boiling	N/A	N/A	
Vapor Pressure	3.1 x 10 <sup>-4</sup> Pa (2.3 x 10 <sup>-6</sup> mm Hg)	20	N/A	
Water Solubility	620 - 750 mg/L	20-22	7	[2]
Octanol-Water Partition Coefficient (log Kow)	2.91 - 3.08	20-25	7	
Dissociation Constant (pKa)	4.28 - 4.3	21	N/A	_
Soil Adsorption Coefficient (Koc)	51 - 300 mL/g	N/A	6.6	_

## **Experimental Protocols**

The following sections detail the standardized methodologies for determining the key physicochemical properties of **prometon**, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

# Determination of Melting Point/Melting Range (OECD Guideline 102)

This method describes the determination of the temperature at which the phase transition from a solid to a liquid state occurs.

Principle: A small, representative sample of **prometon** is heated at a controlled rate, and the temperature at which melting begins and is complete is recorded.



### Apparatus:

- Capillary tube melting point apparatus
- · Thermometer calibrated to a recognized standard
- Sample holder (capillary tubes)

#### Procedure:

- Sample Preparation: A small amount of finely powdered, dry prometon is packed into a capillary tube to a height of 2-4 mm.
- Heating: The capillary tube is placed in the heating block of the melting point apparatus. The
  temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below
  the expected melting point.
- Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at
  which the first signs of melting are observed (the substance begins to liquefy) and the
  temperature at which the last solid particle disappears are recorded. This range is reported
  as the melting point.
- Replicates: The determination is performed in triplicate.

## **Determination of Vapor Pressure (OECD Guideline 104)**

This guideline describes methods for determining the saturation vapor pressure of a substance. For a solid like **prometon**, the gas saturation method is appropriate.

Principle: A stream of inert gas is passed over the substance at a sufficiently slow rate to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

## Apparatus:

- Constant temperature bath
- Inert gas supply (e.g., nitrogen) with flow control



- Saturation column containing the test substance on a solid support
- Trapping system to collect the vaporized substance (e.g., sorbent tubes)
- Analytical instrument for quantification (e.g., Gas Chromatography)

#### Procedure:

- Sample Preparation: A known amount of prometon is coated onto a solid support (e.g., glass beads or silica gel) and packed into the saturation column.
- Equilibration: The saturation column is placed in the constant temperature bath and allowed to equilibrate.
- Gas Saturation: A controlled flow of inert gas is passed through the saturation column. The flow rate is optimized to ensure saturation without aerosol formation.
- Trapping and Quantification: The gas stream exiting the column is passed through a trapping system. The amount of **prometon** collected in the trap is quantified using a suitable analytical method.
- Calculation: The vapor pressure (P) is calculated using the equation: P = (m/V) \* (RT/M),
  where 'm' is the mass of the substance transported, 'V' is the volume of gas passed, 'R' is the
  ideal gas constant, 'T' is the absolute temperature, and 'M' is the molecular weight of the
  substance.
- Temperature Variation: The experiment is repeated at different temperatures to establish the vapor pressure curve.

# Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of > 10 mg/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined.



### Apparatus:

- Constant temperature shaker bath
- Centrifuge
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography -HPLC)
- Glass flasks with stoppers

#### Procedure:

- Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration: An excess amount of **prometon** is added to a flask containing purified water. The flask is sealed and agitated in the constant temperature bath until equilibrium is reached (typically 24-48 hours).
- Phase Separation: The solution is centrifuged at high speed to separate the undissolved solid from the aqueous phase.
- Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as HPLC with UV detection.
- Replicates: The determination is carried out in at least triplicate.

# Determination of Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This method determines the ratio of a substance's concentration in n-octanol and water at equilibrium.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both

## Foundational & Exploratory



phases is then determined.

#### Apparatus:

- Mechanical shaker
- Centrifuge
- Glassware (e.g., separatory funnels or centrifuge tubes with stoppers)
- Analytical instrument for quantification (e.g., HPLC or Gas Chromatography)

#### Procedure:

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by separation.
- Test Solution Preparation: A stock solution of **prometon** is prepared in either water-saturated n-octanol or octanol-saturated water at a concentration that does not exceed the solubility limit in either phase.
- Partitioning: A measured volume of the stock solution and the other solvent are combined in a vessel. The vessel is shaken in a mechanical shaker at a constant temperature (e.g., 25°C) until equilibrium is established (a preliminary test can determine the required time).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Analysis: The concentration of prometon in both the n-octanol and water phases is determined using a suitable analytical method.
- Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the
  concentration in the n-octanol phase to the concentration in the aqueous phase. The result is
  typically expressed as log Kow.
- Replicates: The experiment is performed with different initial concentrations and volume ratios of the solvents.



# Determination of Dissociation Constant in Water (OECD Guideline 112)

This guideline describes methods for determining the pKa of a substance, which indicates the extent of its ionization in water. For a weak base like **prometon**, a titration method is suitable.

Principle: A known amount of the substance is dissolved in water (or a water-cosolvent mixture if solubility is low) and titrated with a standard acid. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

## Apparatus:

- · pH meter with a calibrated electrode
- Burette
- Stirrer
- · Thermostatically controlled vessel

### Procedure:

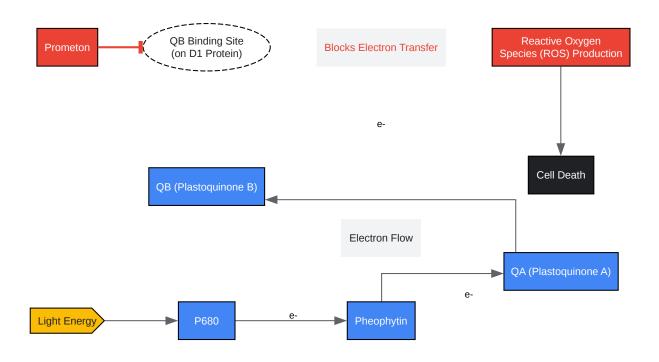
- Solution Preparation: A known concentration of prometon is prepared in purified water, free
  of carbon dioxide.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the **prometon** has been protonated.
- Replicates: The determination is performed at least in duplicate.

## **Mandatory Visualizations**

**Prometon's Mode of Action: Inhibition of Photosystem II** 



**Prometon** acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein in the PSII complex, at the binding site for plastoquinone (PQ). This blocks the electron flow from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. This leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.



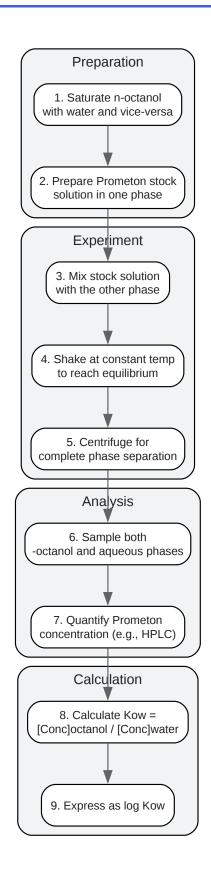
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Caption: Mechanism of prometon's herbicidal action via inhibition of Photosystem II.

# **Experimental Workflow: Determination of Octanol-Water Partition Coefficient (Shake Flask Method)**

The following diagram illustrates the key steps involved in determining the Kow of **prometon** using the OECD 107 shake flask method.





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Caption: Workflow for determining the octanol-water partition coefficient (Kow).



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## References

- 1. Prometon | C10H19N5O | CID 4928 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prometon (Ref: G 31435) [sitem.herts.ac.uk]
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